N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
Description
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core with a 5,5-dioxide (sulfone) group, a tert-butyl substituent at position 2, and a 2-nitrobenzamide moiety at position 3. This compound’s structural complexity distinguishes it from simpler pyrazole derivatives, suggesting unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-16(2,3)19-14(11-8-26(24,25)9-12(11)18-19)17-15(21)10-6-4-5-7-13(10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWNFDINXCNBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is a serine/threonine kinase , which is an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and stress response.
Mode of Action
The compound interacts with its target through key structural elements. An aromatic ring attached to the N-2 of the pyrazole nucleus provides important pi-CH (2) interactions with the kinase. This interaction likely influences the compound’s ability to bind to the kinase and exert its effects.
Biochemical Pathways
The compound’s interaction with the serine/threonine kinase can affect the MAP kinase signal transduction pathway. This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing gene expression and cellular responses.
Result of Action
The compound’s action on the serine/threonine kinase within the MAP kinase pathway can lead to changes in cellular processes such as growth and differentiation. In a study, similar compounds showed anti-inflammatory effects through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage.
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects. For instance, Nitric oxide (NO) can act as an anti-inflammatory agent under physiological environment but acts as a pro-inflammatory mediator under pathological environment.
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a novel compound belonging to the thieno[3,4-c]pyrazole family. Its unique structure suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole ring system with a tert-butyl group and a nitrobenzamide moiety. Its molecular formula is with a molecular weight of approximately 382.40 g/mol. The presence of dioxido and dihydro functionalities enhances its reactivity and stability.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Compounds structurally related to thieno[3,4-c]pyrazoles have shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have indicated that derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Potential : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives may possess anticancer properties. Notably, fluoro-substituted analogs have demonstrated activity against several cancer cell lines .
Antimicrobial Studies
A comparative analysis was conducted on the antimicrobial efficacy of similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(2-(tert-butyl)-5,5-dioxido...) | 16 | S. aureus |
| N-(2-(tert-butyl)-5,5-dioxido...) | 32 | E. coli |
| Ciprofloxacin | 8 | E. coli |
These findings underscore the potential of thieno[3,4-c]pyrazole derivatives in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
The results indicate promising anticancer activity, warranting further investigation into its mechanism of action.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thieno[3,4-c]pyrazole derivatives for their antimicrobial properties. The compound exhibited significant activity against both gram-positive and gram-negative bacteria .
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of similar compounds on human cancer cell lines. The results highlighted that modifications in the substituents significantly influenced the anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares structural motifs with benzamide-pyrazole hybrids, such as N-tert-butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2) and N-tert-butyl-2-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-4) . Key differences include:
Core Heterocycle
- Target Compound: Fused thieno[3,4-c]pyrazole with sulfone (5,5-dioxide). The sulfone increases electron-withdrawing effects and polarity.
- 10d-3-2/10d-4 : Simple pyrazole rings without fused systems or sulfones.
Substituent Profiles
- Target Compound :
- 2-Nitrobenzamide (electron-withdrawing nitro group in ortho position).
- Bulky tert-butyl group at position 2.
- 10d-3-2 :
- 2-Phenylpyrazole (electron-rich aromatic group) and 5-methyl substituent.
- 10d-4 :
- 1-(4-Nitrophenyl)pyrazole (nitro group in para position on phenyl ring).
Physicochemical Properties
Spectroscopic Features
- IR: The target’s sulfone would show strong S=O stretches (~1300–1150 cm⁻¹), while the nitro group would exhibit asymmetric/symmetric NO₂ stretches (~1520–1350 cm⁻¹). In contrast, 10d-3-2 shows a benzamide carbonyl at 1660 cm⁻¹ .
- NMR: The tert-butyl group in all compounds resonates near δ 1.20 ppm. The target’s thieno-pyrazole protons would deshield due to the sulfone’s electron-withdrawing effects.
Preparation Methods
Cyclization of Precursor Thiophene Derivatives
The thieno[3,4-c]pyrazole scaffold is constructed via intramolecular cyclization of a thiophene precursor. A representative method involves:
- Starting Material : 3-Amino-4-carboxythiophene, synthesized via Gewald reaction.
- Diazotization and Cyclization : Treatment with sodium nitrite (NaNO₂) in acidic media (HCl, 0–5°C) forms a diazonium intermediate, which undergoes thermal cyclization to yield the pyrazole ring.
- Oxidation to Sulfone : The thiophene sulfur is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), achieving the 5,5-dioxide functionality.
Key Reaction Conditions :
- Temperature: 0°C (diazotization), 80°C (cyclization)
- Solvent: DCM/H₂O (biphasic system)
- Yield: 68–72%.
Introduction of the tert-Butyl Group
Nucleophilic Alkylation at Position 2
The tert-butyl group is introduced via SN2 alkylation of the pyrazole nitrogen:
- Deprotonation : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
- Alkylation : Reaction with tert-butyl bromide (2.2 equiv) at 25°C for 12 hours.
- Workup : Aqueous extraction and column chromatography (silica gel, hexane/ethyl acetate 4:1).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | NaH | 85 |
| Solvent | THF | 85 |
| Temperature (°C) | 25 | 85 |
| Alternative Base | K₂CO₃ | 62 |
The choice of NaH over weaker bases (e.g., K₂CO₃) prevents O-alkylation byproducts.
Coupling of the 2-Nitrobenzamide Moiety
Amide Bond Formation via Carbodiimide Chemistry
The final step involves coupling 2-nitrobenzoic acid to the aminopyrazole intermediate:
- Activation : 2-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : Reaction with the aminopyrazole in anhydrous DCM, catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Purification : Recrystallization from ethanol/water (7:3).
Critical Parameters :
- Stoichiometry : 1.1 equiv acyl chloride to prevent diacylation.
- Reaction Time : 6 hours at 25°C.
- Yield : 78–82%.
Comparative Analysis of Synthetic Routes
The table below evaluates alternative methodologies for key steps:
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways During Alkylation
The tert-butylation step is prone to over-alkylation due to the steric bulk of the tert-butyl group. Key mitigations include:
Oxidation Selectivity
Oxidation of the thiophene sulfur to sulfone requires careful stoichiometry to avoid over-oxidation. mCPBA (1.05 equiv) in DCM achieves >95% conversion without side products.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Catalysts
While palladium catalysts (e.g., Pd(OAc)₂) offer milder conditions, their high cost limits industrial adoption. MoO₂(acac)₂/Cu(CF₃SO₃)₂ systems (as in) provide a low-cost alternative for cyclization but require longer reaction times.
Solvent Recovery and Waste Management
- THF Recovery : Distillation reclaims >90% solvent.
- Byproduct Management : Aqueous washes neutralize acidic byproducts, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Core Formation : Synthesize the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazines under reflux in polar aprotic solvents (e.g., DMF) .
- Functionalization : Introduce the 2-nitrobenzamide group via amide coupling using activating agents like HATU or DCC in dichloromethane, with triethylamine as a base .
- Optimization : Use Design of Experiments (DoE) to vary temperature (60–120°C), solvent polarity, and catalyst loading (e.g., palladium acetate for cross-coupling steps) . Monitor yields via HPLC and purity by TLC.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Assign peaks using - and -NMR to verify the tert-butyl (δ ~1.3 ppm), sulfone (δ ~3.5–4.0 ppm), and nitrobenzamide groups (aromatic protons δ ~7.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (MW ≈ 420–440 g/mol) via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (amide N-H⋯O=S interactions) for absolute stereochemical confirmation .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (DMSO, acetonitrile). Quantify via UV-Vis spectroscopy .
- Stability : Incubate at 25°C and 40°C for 1–4 weeks. Monitor degradation by LC-MS and identify by-products (e.g., nitro group reduction or sulfone hydrolysis) .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets and elucidating mechanisms of action?
- Methodology :
- In Vitro Screening : Use kinase/protease inhibition assays (e.g., fluorescence-based) to identify targets. Prioritize enzymes with conserved binding pockets for nitro/amide groups .
- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. Correlate activity with structural analogs (e.g., tert-butyl vs. phenyl substitutions) .
- Molecular Docking : Perform simulations (AutoDock Vina) to predict interactions with ATP-binding domains or allosteric sites .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified nitrobenzamide (e.g., meta-nitro, cyano) or tert-butyl (e.g., cyclopropyl) groups .
- Pharmacophore Mapping : Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft ) parameters with IC values .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
